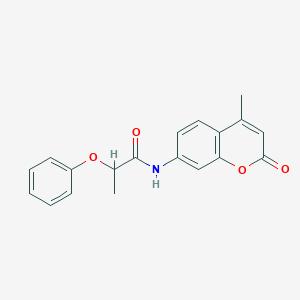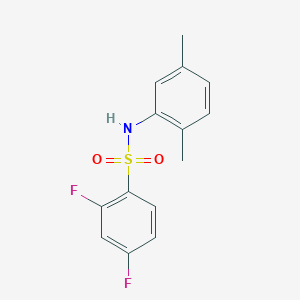
N-(1,3-benzodioxol-5-ylmethyl)-2-methylpentanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-benzodioxol-5-ylmethyl)-2-methylpentanamide, also known as MDPT, is a synthetic cathinone that belongs to the amphetamine class of drugs. It is a designer drug that has gained popularity in recent years due to its psychoactive effects. MDPT is known to induce euphoria, increase energy levels, and enhance cognitive abilities.
作用機序
N-(1,3-benzodioxol-5-ylmethyl)-2-methylpentanamide acts as a stimulant by increasing the release of dopamine and norepinephrine in the brain. It binds to the dopamine and norepinephrine transporters, which prevents the reuptake of these neurotransmitters. This leads to an increase in the concentration of dopamine and norepinephrine in the synaptic cleft, which enhances neurotransmission.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-ylmethyl)-2-methylpentanamide has been shown to increase heart rate, blood pressure, and body temperature. It also induces euphoria, increases energy levels, and enhances cognitive abilities. However, the long-term effects of N-(1,3-benzodioxol-5-ylmethyl)-2-methylpentanamide on the brain and body are not well understood.
実験室実験の利点と制限
N-(1,3-benzodioxol-5-ylmethyl)-2-methylpentanamide has several advantages for lab experiments. It is a potent stimulant that induces psychoactive effects, making it useful for studying the effects of stimulants on the brain. However, N-(1,3-benzodioxol-5-ylmethyl)-2-methylpentanamide is a designer drug that is not well studied, and its long-term effects on the brain and body are not well understood. Additionally, the synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2-methylpentanamide requires expertise in organic chemistry and specialized equipment, making it difficult to obtain for research purposes.
将来の方向性
There are several future directions for the study of N-(1,3-benzodioxol-5-ylmethyl)-2-methylpentanamide. One direction is to study the long-term effects of N-(1,3-benzodioxol-5-ylmethyl)-2-methylpentanamide on the brain and body. Another direction is to study the pharmacokinetics of N-(1,3-benzodioxol-5-ylmethyl)-2-methylpentanamide, including its metabolism, distribution, and elimination from the body. Additionally, the development of new synthetic cathinones with improved safety profiles and therapeutic potential is an area of active research.
Conclusion:
N-(1,3-benzodioxol-5-ylmethyl)-2-methylpentanamide is a synthetic cathinone that has gained popularity in recent years due to its psychoactive effects. It acts as a dopamine and norepinephrine reuptake inhibitor, leading to an increase in neurotransmitter concentration in the brain. N-(1,3-benzodioxol-5-ylmethyl)-2-methylpentanamide has been used in scientific research to study the effects of stimulants on the brain. However, the long-term effects of N-(1,3-benzodioxol-5-ylmethyl)-2-methylpentanamide on the brain and body are not well understood. Further research is needed to fully understand the effects of N-(1,3-benzodioxol-5-ylmethyl)-2-methylpentanamide and its potential therapeutic applications.
合成法
N-(1,3-benzodioxol-5-ylmethyl)-2-methylpentanamide can be synthesized by reacting 3,4-methylenedioxyphenyl-2-propanone with 2-methylpentanamine in the presence of a reducing agent. The reaction is carried out under controlled conditions to ensure the purity and yield of the product. The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2-methylpentanamide requires expertise in organic chemistry and specialized equipment.
科学的研究の応用
N-(1,3-benzodioxol-5-ylmethyl)-2-methylpentanamide has been used in scientific research to study its effects on the central nervous system. Studies have shown that N-(1,3-benzodioxol-5-ylmethyl)-2-methylpentanamide acts as a dopamine and norepinephrine reuptake inhibitor, which leads to an increase in the concentration of these neurotransmitters in the brain. This increase in neurotransmitter concentration is responsible for the psychoactive effects of N-(1,3-benzodioxol-5-ylmethyl)-2-methylpentanamide.
特性
製品名 |
N-(1,3-benzodioxol-5-ylmethyl)-2-methylpentanamide |
|---|---|
分子式 |
C14H19NO3 |
分子量 |
249.3 g/mol |
IUPAC名 |
N-(1,3-benzodioxol-5-ylmethyl)-2-methylpentanamide |
InChI |
InChI=1S/C14H19NO3/c1-3-4-10(2)14(16)15-8-11-5-6-12-13(7-11)18-9-17-12/h5-7,10H,3-4,8-9H2,1-2H3,(H,15,16) |
InChIキー |
XWXDOICPSDSPFB-UHFFFAOYSA-N |
SMILES |
CCCC(C)C(=O)NCC1=CC2=C(C=C1)OCO2 |
正規SMILES |
CCCC(C)C(=O)NCC1=CC2=C(C=C1)OCO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![N-[4-(trifluoromethoxy)phenyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B265857.png)
![4-bromo-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide](/img/structure/B265858.png)

![4-cyano-N-[2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B265864.png)

![3-fluoro-N-[2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B265874.png)

![3-bromo-N-[2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B265885.png)

